molecular formula C7H9NOS B3244360 2-(Pyridin-4-ylsulfanyl)-ethanol CAS No. 161604-55-3

2-(Pyridin-4-ylsulfanyl)-ethanol

Cat. No.: B3244360
CAS No.: 161604-55-3
M. Wt: 155.22 g/mol
InChI Key: QCUVLTSGNJKVFK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylsulfanyl)-ethanol is an organic compound that features a pyridine ring substituted with a sulfanyl group at the 4-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylsulfanyl)-ethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with thiourea to form 4-mercaptopyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylsulfanyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-ylsulfanyl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylsulfanyl)-ethanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-ylsulfanyl)-ethanol: Similar structure but with the sulfanyl group at the 3-position.

    2-(Pyridin-2-ylsulfanyl)-ethanol: Sulfanyl group at the 2-position.

    4-(Pyridin-4-ylsulfanyl)-butanol: Longer carbon chain with a butanol group.

Uniqueness

2-(Pyridin-4-ylsulfanyl)-ethanol is unique due to the specific positioning of the sulfanyl and ethanol groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.

Biological Activity

2-(Pyridin-4-ylsulfanyl)-ethanol, also known as 2-(4-pyridylthio)ethanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and mechanisms of action.

  • Chemical Formula : C7_7H9_9N1_1S1_1O1_1
  • CAS Number : 161604-55-3
  • Molecular Weight : 155.22 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound triggers mitochondrial dysfunction and activates caspases, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.
  • Interaction with Cellular Targets : The sulfur atom in the compound may interact with thiol groups in proteins, modifying their function and contributing to its biological activity .

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized derivatives of this compound to enhance its antimicrobial activity. Among the derivatives tested, one showed a twofold increase in efficacy against E. coli compared to the parent compound .

Study on Anticancer Effects

A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The treated group exhibited a tumor volume reduction of approximately 50% compared to controls after four weeks of treatment .

Properties

IUPAC Name

2-pyridin-4-ylsulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUVLTSGNJKVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-(tetrahydropyran-2-yloxy)ethylthio)pyridine (2.73 g, 11 mmol) in acetic acid (8 ml), THF (4 ml) and water (2 ml) was heated at 50° C. for 4 hours. The volatiles were removed by evaporation and the residue azeotroped with toluene to give 4-(2-hydroxyethylthio)pyridine (1.39 g, 79%) as an off-white solid.
Name
4-(2-(tetrahydropyran-2-yloxy)ethylthio)pyridine
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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